

In-depth Technical Guide: 2-Amino-4-methoxybenzoic Acid

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Compound of Interest

Compound Name: 2-Amino-4-methoxybenzoic acid

Cat. No.: B181750

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To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Crystal Structure of **2-Amino-4-methoxybenzoic Acid**

Executive Summary

This technical guide addresses the request for an in-depth analysis of the crystal structure of **2-Amino-4-methoxybenzoic acid**. A thorough and comprehensive search of publicly available scientific literature and crystallographic databases was conducted to assemble the structural and experimental data for this compound.

Key Finding: As of the date of this report, the complete, experimentally determined crystal structure of **2-Amino-4-methoxybenzoic acid**, including unit cell parameters, bond lengths, and angles from single-crystal X-ray diffraction, is not publicly available in the searched scientific literature and databases.

While detailed crystallographic data is not available, this guide provides a summary of the known chemical and physical properties of **2-Amino-4-methoxybenzoic acid**. Additionally, a generalized experimental workflow for determining crystal structures is presented to serve as a reference for future studies on this or similar compounds.

Physicochemical Properties of 2-Amino-4-methoxybenzoic Acid

Despite the absence of a solved crystal structure, various sources provide fundamental data regarding the physical and chemical properties of **2-Amino-4-methoxybenzoic acid**. This information is crucial for its synthesis, handling, and potential applications.

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₃	[1][2][3][4]
Molecular Weight	167.16 g/mol	[1][3][4]
CAS Number	4294-95-5	[1][3][4]
Appearance	White to off-white crystalline solid/powder	[2]
Melting Point	173.5 °C - 180 °C	[4]
Synonyms	4-Methoxyanthranilic acid, 2-Amino-p-anisic acid, m-Anisidine-6-carboxylic acid	[1][5][6]

Experimental Protocols: A Generalized Approach to Crystal Structure Determination

While a specific experimental protocol for **2-Amino-4-methoxybenzoic acid** cannot be detailed due to the lack of a published structure, this section outlines a standard methodology for single-crystal X-ray diffraction, which would be the definitive technique to determine its crystal structure.

Crystallization

The initial and often most challenging step is to grow single crystals of high quality. For a compound like **2-Amino-4-methoxybenzoic acid**, a common approach would be slow evaporation from a suitable solvent.

- **Solvent Selection:** A range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, or mixtures with water) would be screened for their ability to dissolve the compound at elevated temperatures and lead to precipitation upon cooling or evaporation.

- **Slow Evaporation:** A saturated solution of the compound is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent allows for the gradual formation of well-ordered single crystals.
- **Vapor Diffusion:** Another common technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility, promoting crystallization.

Single-Crystal X-ray Diffraction Data Collection

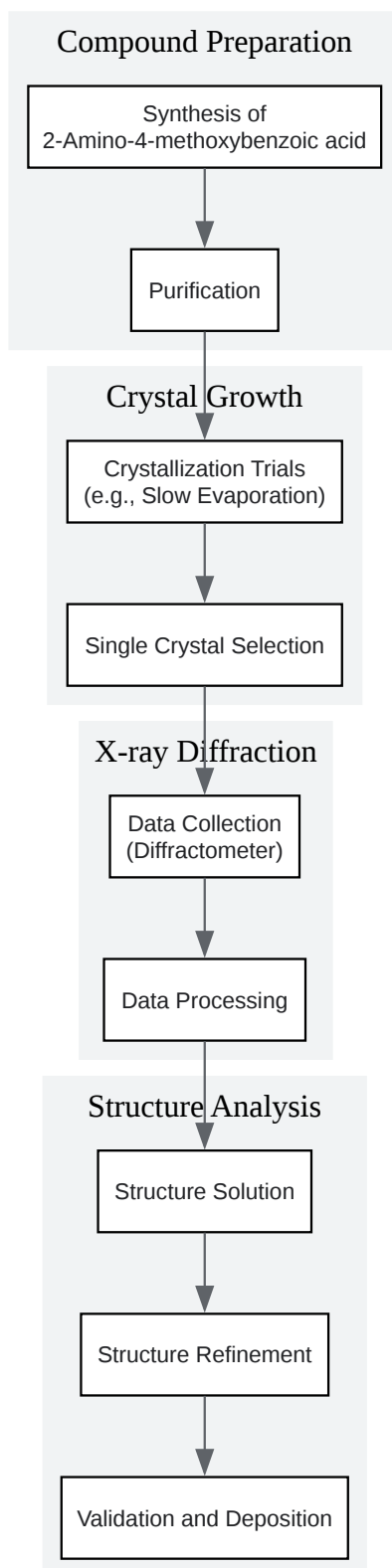
- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
- **Data Processing:** The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

Structure Solution and Refinement

- **Structure Solution:** The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. This can be achieved using direct methods or Patterson methods.
- **Structure Refinement:** The initial model is refined against the experimental data using least-squares methods. This process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined.
- **Validation:** The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow from a synthesized compound to a solved crystal structure.



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General workflow for crystal structure determination.

Conclusion and Future Outlook

This technical guide has established that while **2-Amino-4-methoxybenzoic acid** is a known compound with defined chemical properties, its three-dimensional crystal structure has not been publicly reported. The determination of its crystal structure through the experimental protocols outlined would provide valuable insights into its molecular geometry, intermolecular interactions (such as hydrogen bonding), and crystalline packing. This information is fundamental for understanding its solid-state properties and could be of significant interest to researchers in materials science and pharmaceutical development. It is recommended that future work on this compound should include its crystallization and single-crystal X-ray diffraction analysis to fill this gap in the scientific literature.

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